molecular formula C20H14BrN3O4 B302968 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

Cat. No. B302968
M. Wt: 440.2 g/mol
InChI Key: ZGTDDZFLLRCCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide involves the inhibition of protein kinase CK2 and Pim kinases. These enzymes play a crucial role in various cellular processes, including cell growth and survival. Inhibition of these enzymes by 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide leads to the disruption of these processes, which can potentially lead to cell death.
Biochemical and Physiological Effects
5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory effects and inhibit the activity of certain viruses, such as HIV.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide in lab experiments is its potential therapeutic applications in cancer and other diseases. Additionally, this compound has been shown to have anti-inflammatory effects and inhibit the activity of certain viruses, which can potentially lead to the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of lab experiments.

Future Directions

There are several future directions for the research on 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide. One direction is to investigate its potential therapeutic applications in cancer and other diseases. Additionally, further research can be done to understand its mechanism of action and its effects on various cellular processes. Furthermore, the potential toxicity of this compound can be further investigated to understand its limitations in lab experiments. Overall, the research on 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has the potential to lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-amino-5-(2-furyl)-1,3,4-oxadiazole and 4-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide.

Scientific Research Applications

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2 and Pim kinases, which are involved in various cellular processes, including cell growth and survival. Inhibition of these enzymes has been shown to have potential therapeutic applications in cancer and other diseases.

properties

Product Name

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

Molecular Formula

C20H14BrN3O4

Molecular Weight

440.2 g/mol

IUPAC Name

5-bromo-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C20H14BrN3O4/c1-26-16-9-6-13(21)11-15(16)18(25)22-14-7-4-12(5-8-14)19-23-24-20(28-19)17-3-2-10-27-17/h2-11H,1H3,(H,22,25)

InChI Key

ZGTDDZFLLRCCMI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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